1:2 Protein:Ligand Binding Stoichiometry Versus 1:1 for QZ59-RRR – Defined by X-Ray Crystallography
X-ray crystallographic analysis of mouse P-gp co-crystallized with QZ59-SSS (PDB 4M2T, resolution 4.35 Å) reveals that two molecules of QZ59-SSS bind per P-gp molecule (1:2 protein:ligand stoichiometry), occupying distinct sites within the drug-binding pocket—one at a deeper position in the upper leaflet and the second below the position occupied by QZ59-RRR. In contrast, the enantiomer QZ59-RRR binds with a 1:1 stoichiometry at a single site [1][2].
| Evidence Dimension | Protein:ligand binding stoichiometry in mouse P-gp crystal structure |
|---|---|
| Target Compound Data | QZ59S-SSS: 1:2 (two ligand molecules per P-gp monomer), occupying an upper (deeper) site and a lower site in the transmembrane drug-binding cavity |
| Comparator Or Baseline | QZ59-RRR: 1:1 (one ligand molecule per P-gp monomer), binding at a single site that partially overlaps with the lower QZ59-SSS site |
| Quantified Difference | Two molecules of QZ59-SSS bind per P-gp versus one molecule of QZ59-RRR; the binding sites are distinct but partially overlapping, with some residues interacting with both cyclic peptides |
| Conditions | X-ray crystallography of purified mouse P-gp (87% homology to human P-gp); PDB 4M2T (QZ59-SSS), PDB 4M2S (QZ59-RRR); 4.35 Å resolution |
Why This Matters
This stoichiometric difference directly impacts experimental design: QZ59-SSS can simultaneously occupy two drug-binding sub-sites, enabling dual-site blockade studies that are impossible with QZ59-RRR.
- [1] Chufan EE, Kapoor K, Sim HM, Singh S, Talele TT, Durell SR, Ambudkar SV. Multiple transport-active binding sites are available for a single substrate on human P-glycoprotein (ABCB1). PLoS One. 2013 Dec 5;8(12):e82463. doi: 10.1371/journal.pone.0082463. PMID: 24349289; PMCID: PMC3857843. View Source
- [2] Li J, Jaimes KF, Aller SG. Refined structures of mouse P-glycoprotein. Protein Sci. 2014 Jan;23(1):34-46. doi: 10.1002/pro.2387. PMID: 24155053; PMCID: PMC3892297. (PDB 4M2T). View Source
